molecular formula C12H18O4 B1296592 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 834-50-4

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1296592
CAS No.: 834-50-4
M. Wt: 226.27 g/mol
InChI Key: AKCJDZLLWVXNFU-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . This compound is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane core with ethoxycarbonyl and carboxylic acid functional groups attached. It is primarily used in research settings and has applications in various fields of chemistry and biology.

Scientific Research Applications

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Functional Groups: The ethoxycarbonyl and carboxylic acid groups are introduced through esterification and carboxylation reactions, respectively.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)bicyclo[222]octane-1-carboxylic acid depends on its specific applicationThe bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups instead of one carboxylic acid and one ethoxycarbonyl group.

Uniqueness

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and as a precursor for synthesizing more complex molecules .

Properties

IUPAC Name

4-ethoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCJDZLLWVXNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306540
Record name 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834-50-4
Record name 834-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

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